molecular formula C3F9OP B14742518 Tris(trifluoromethyl)phosphine oxide CAS No. 423-01-8

Tris(trifluoromethyl)phosphine oxide

Cat. No.: B14742518
CAS No.: 423-01-8
M. Wt: 253.99 g/mol
InChI Key: MJGQAMZTHDRLBQ-UHFFFAOYSA-N
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Description

Tris(trifluoromethyl)phosphine oxide is a chemical compound with the molecular formula C₃F₉OP. It is a member of the organophosphorus family, characterized by the presence of three trifluoromethyl groups attached to a central phosphorus atom, which is further bonded to an oxygen atom. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(trifluoromethyl)phosphine oxide can be synthesized through various methods. One common approach involves the reaction of trifluoromethyltrimethylsilane with triphenylphosphite. This reaction is typically carried out in the presence of a nucleophile, which facilitates the formation of the desired product . Another method involves the use of Grignard reagents, where the interaction of organomagnesium reagents with corresponding chlorophosphines leads to the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tris(trifluoromethyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: It can be reduced using appropriate reducing agents to yield phosphine derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction can produce phosphine derivatives with lower oxidation states .

Scientific Research Applications

Tris(trifluoromethyl)phosphine oxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which tris(trifluoromethyl)phosphine oxide exerts its effects involves its ability to act as a ligand, forming stable complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating a range of chemical transformations. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a valuable reagent in reactions requiring strong electron-withdrawing ligands .

Comparison with Similar Compounds

Uniqueness: Tris(trifluoromethyl)phosphine oxide is unique due to its high thermal stability and resistance to oxidation, which are attributed to the presence of trifluoromethyl groups. These properties make it particularly valuable in applications requiring robust and stable reagents .

Properties

IUPAC Name

bis(trifluoromethyl)phosphoryl-trifluoromethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F9OP/c4-1(5,6)14(13,2(7,8)9)3(10,11)12
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGQAMZTHDRLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)P(=O)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511310
Record name Oxo[tris(trifluoromethyl)]-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423-01-8
Record name Tris(trifluoromethyl)phosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxo[tris(trifluoromethyl)]-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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